molecular formula C10H9F3O2 B1378094 2-(3,3,3-Trifluoropropyl)benzoic acid CAS No. 1424445-88-4

2-(3,3,3-Trifluoropropyl)benzoic acid

Cat. No.: B1378094
CAS No.: 1424445-88-4
M. Wt: 218.17 g/mol
InChI Key: CNFJJBQNJPYXIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoropropyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoropropylating agents. One common method involves the use of trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,3-Trifluoropropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)benzoic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 2,3,4-Trifluorobenzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Comparison: 2-(3,3,3-Trifluoropropyl)benzoic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzoic acids. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-3-1-2-4-8(7)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFJJBQNJPYXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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